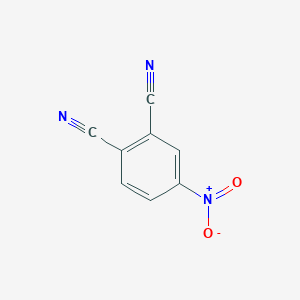

4-Nitrophthalonitrile

Übersicht

Beschreibung

4-Nitrophthalonitrile is an organic compound with the chemical formula C8H3N3O2 . It is a light yellow to beige crystalline powder that is sparingly soluble in water . This compound is primarily used as an intermediate in the synthesis of dyes, pigments, and other organic materials .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 4-Nitrophthalonitrile can be synthesized through several methods. One common method involves the nitration of phthalonitrile using fuming nitric acid as a medium and a catalyst . The crude product is then recrystallized with methanol to obtain refined this compound . Another method involves the reaction of 4-nitro-o-xylene with ammonia gas and air in a fluidized bed reactor in the presence of a catalyst .

Industrial Production Methods: In industrial settings, this compound is often produced by the acylation of phthalic anhydride with urea to form phthalic imidine, followed by nitration with nitric acid and sulfuric acid to produce 4-phthalic imidine. This intermediate is then subjected to oxidative ammonolysis and condensation with sulfur oxychloride to yield this compound .

Analyse Chemischer Reaktionen

Types of Reactions: 4-Nitrophthalonitrile undergoes various chemical reactions, including nucleophilic aromatic substitution, reduction, and oxidation .

Common Reagents and Conditions:

Nucleophilic Aromatic Substitution: This reaction typically involves the use of electron-rich nucleophiles such as phenols or amines in the presence of a base like potassium carbonate in solvents like dimethylformamide.

Oxidation: Oxidation reactions can be carried out using oxidizing agents such as potassium permanganate.

Major Products:

Nucleophilic Aromatic Substitution: Produces substituted phthalonitriles.

Reduction: Yields 4-aminophthalonitrile.

Oxidation: Forms 4-nitrophthalic acid.

Wissenschaftliche Forschungsanwendungen

Material Science Applications

4-Nitrophthalonitrile serves as a precursor for the synthesis of advanced materials, particularly in the development of polymers and nanocomposites. Its ability to undergo polymerization reactions makes it valuable in creating high-performance thermosetting resins.

Case Study: Thermosetting Resins

A recent study demonstrated the effective use of this compound in the synthesis of polyether ketone ketone (PEKK) resins. These resins exhibit excellent thermal stability and mechanical properties, making them suitable for aerospace and automotive applications. The polymerization process was monitored using thermogravimetric infrared analysis, revealing a significant reduction in curing temperature with the introduction of novel catalysts .

| Material | Properties | Application |

|---|---|---|

| PEKK-PN Resins | High thermal stability, low void defects | Aerospace, automotive components |

| Cocrystals with Aromatics | Enhanced electron transfer properties | Organic photovoltaics |

Organic Synthesis

In organic chemistry, this compound is utilized as an intermediate for synthesizing various compounds, including phthalocyanines and other nitrogen-containing heterocycles.

Case Study: Synthesis of Phthalocyanines

This compound has been employed to produce tetranitro copper phthalocyanine through a series of chemical transformations. This compound is notable for its applications in dyes and pigments due to its vibrant colors and stability. The synthesis involves heating this compound with copper salts under specific conditions to yield the desired phthalocyanine derivative .

| Synthesis Step | Conditions | Yield |

|---|---|---|

| Reaction with copper salts | 80-90 °C for several hours | 43.0 g |

| Reduction to tetraamino derivative | Treatment with sodium sulfate | 10.6 g |

Catalysis

The compound also plays a crucial role as an electron acceptor in catalysis, particularly in facilitating electron transfer processes.

Case Study: Electron-Donor-Acceptor Complexes

Research indicates that this compound can form stable π-stacking complexes with electron-rich aromatic compounds. This property is harnessed in photochemical reactions to produce radicals upon light irradiation. The efficiency of these complexes was characterized through energy profile assessments, demonstrating their potential in catalytic applications .

| Catalytic Reaction | Electron Donor | Outcome |

|---|---|---|

| π-stacking complex formation | 1,3,5-trimethoxybenzene | Enhanced radical generation |

Wirkmechanismus

4-Nitrophthalonitrile acts as an electron acceptor, facilitating efficient π-stacking with electron-rich aromatics to form electron-donor-acceptor complexes . This interaction enables the formation of new molecular orbitals, which upon irradiation, trigger intramolecular single electron transfer, leading to radical reactions under mild conditions . This mechanism is particularly useful in photocatalysis and other photochemical applications .

Vergleich Mit ähnlichen Verbindungen

- 4-Aminophthalonitrile

- 3-Nitrophthalonitrile

- 4-Iodophthalonitrile

- 4-Phenoxyphthalonitrile

- 4,5-Dichlorophthalonitrile

Comparison: 4-Nitrophthalonitrile is unique due to its strong electron-withdrawing nitro and cyano groups, which enhance its reactivity and make it a versatile intermediate in various chemical syntheses . Compared to similar compounds, it offers higher efficiency in forming electron-donor-acceptor complexes and is particularly effective in photocatalytic applications .

Biologische Aktivität

4-Nitrophthalonitrile (4-NPN) is a compound of significant interest in medicinal chemistry and materials science due to its diverse biological activities and potential applications. This article provides a comprehensive overview of the biological activity of 4-NPN, supported by research findings, case studies, and relevant data.

Chemical Structure and Properties

This compound is an aromatic compound characterized by a phthalonitrile structure with a nitro group at the 4-position. Its chemical formula is C8H4N2O2, and it exhibits properties typical of nitro-substituted aromatic compounds, including electron-withdrawing characteristics that enhance its reactivity.

Biological Activity Overview

The biological activity of 4-NPN has been explored in various contexts, including:

- Antimicrobial Activity : Research indicates that 4-NPN exhibits significant antimicrobial properties against various pathogens.

- Antioxidant Properties : The compound has shown potential in scavenging free radicals.

- Photodynamic Therapy (PDT) : 4-NPN is investigated as a photosensitizer in PDT applications.

Antimicrobial Activity

A study focused on the synthesis of metal complexes of nitro-substituted phthalocyanines, including those derived from 4-NPN, demonstrated notable antibacterial activity. The minimum inhibitory concentration (MIC) values for these compounds were determined against several bacterial strains:

| Compound | MIC (mg/L) | Bacterial Strain |

|---|---|---|

| This compound | 16 | Enterococcus faecalis |

| Zinc Phthalocyanine | 32 | Enterococcus hirae |

| Zinc Phthalocyanine | 4 | Photodynamic activity against E. faecalis |

The study found that both 4-NPN and its metal complexes effectively inhibited microbial growth, with the highest activity observed against Enterococcus species .

Antioxidant Activity

The antioxidant potential of 4-NPN has been evaluated through various assays. In one study, the DPPH radical scavenging assay indicated that compounds derived from 4-NPN exhibited up to 62.80% antioxidant activity at a concentration of 100 mg/L . This suggests that 4-NPN can act as an effective antioxidant agent, potentially useful in therapeutic applications .

Photodynamic Therapy (PDT)

In the context of photodynamic therapy, 4-NPN has been utilized as a sensitizer due to its ability to generate reactive oxygen species upon light activation. Studies have shown that when combined with specific metal ions, such as zinc, the photodynamic efficacy increases significantly. For instance, under light exposure, the cell survival rate decreased to 32% after treatment with zinc phthalocyanine derived from 4-NPN .

Case Study 1: Antimicrobial Efficacy

A recent investigation into the antimicrobial properties of nitro-substituted phthalocyanines revealed that derivatives of 4-NPN were particularly effective against Gram-positive bacteria like Streptococcus mutans. The study highlighted that the presence of the nitro group enhances interaction with bacterial cell membranes, leading to increased permeability and subsequent cell death .

Case Study 2: Antioxidant and Antidiabetic Activities

Another study evaluated the combined antioxidant and antidiabetic activities of compounds synthesized from 4-NPN. The results indicated that these compounds not only scavenge free radicals but also inhibit glucose uptake in diabetic models by approximately 65.17% at higher concentrations . This dual action positions 4-NPN derivatives as promising candidates for developing multifunctional therapeutic agents.

Eigenschaften

IUPAC Name |

4-nitrobenzene-1,2-dicarbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H3N3O2/c9-4-6-1-2-8(11(12)13)3-7(6)5-10/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTZMSBAAHBICLE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1[N+](=O)[O-])C#N)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H3N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4067642 | |

| Record name | 1,2-Benzenedicarbonitrile, 4-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4067642 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

31643-49-9 | |

| Record name | 4-Nitrophthalonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=31643-49-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2-Benzenedicarbonitrile, 4-nitro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031643499 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Nitrophthalonitrile | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=123374 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,2-Benzenedicarbonitrile, 4-nitro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,2-Benzenedicarbonitrile, 4-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4067642 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-nitrobenzene-1,2-dicarbonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.120 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of 4-nitrophthalonitrile?

A1: The molecular formula of this compound is C8H3N3O2, and its molecular weight is 173.13 g/mol.

Q2: How is this compound synthesized?

A2: Several synthetic routes are available for this compound. One common method involves the nitration of phthalimide, followed by amination and dehydration. [] Another approach utilizes phthalic anhydride as the starting material, undergoing ammonation, nitration, aminolysis, and finally dehydration to yield this compound. []

Q3: Can you describe the spectroscopic data for characterizing this compound?

A3: this compound can be characterized using various spectroscopic techniques. Infrared (IR) spectroscopy reveals characteristic absorption bands for nitrile groups (C≡N) and nitro groups (NO2). Nuclear Magnetic Resonance (NMR) spectroscopy, including 1H NMR and 13C NMR, provides detailed information about the hydrogen and carbon environments within the molecule. [, , , ]

Q4: What is the primary application of this compound?

A4: this compound serves as a key precursor in the synthesis of phthalocyanines and their metal complexes (metallophthalocyanines). [, , , , ]

Q5: How does this compound react to form phthalocyanines?

A5: this compound undergoes cyclotetramerization in the presence of metal salts or under specific reaction conditions to form phthalocyanines. The nitro group can be further modified or substituted to introduce desired functionalities into the phthalocyanine structure. [, , ]

Q6: What are the advantages of using this compound in phthalocyanine synthesis?

A6: The nitro group in this compound serves as an electron-withdrawing group, activating the molecule towards nucleophilic aromatic substitution reactions. This facilitates the introduction of various substituents onto the phthalocyanine ring, enabling the fine-tuning of its properties for specific applications. [, , ]

Q7: Can you provide specific examples of reactions involving this compound in the synthesis of functionalized phthalocyanines?

A7: Certainly. Researchers have employed this compound to synthesize phthalocyanines with diverse functionalities. For instance, it reacts with diethylstilbestrol to produce metallophthalocyanines with potential applications in volatile organic compound (VOC) adsorption. [] Additionally, reactions with bisphenol A, catechol derivatives, and other aromatic compounds yield phthalocyanine-based materials with tailored properties like high thermal stability and desirable mechanical strength. [, , ]

Q8: What are the applications of phthalocyanines derived from this compound?

A8: Phthalocyanines derived from this compound find applications in various fields, including:

- Dyes and Pigments: Their intense color and stability make them suitable for use in inks, paints, and textiles. []

- Sensors: Their optical and electronic properties change upon interaction with specific analytes, enabling their use in chemical and gas sensors. [, ]

- Catalysis: Metallophthalocyanines can act as catalysts in various chemical reactions, including oxidation and reduction reactions. [, ]

- Photodynamic Therapy (PDT): They can generate singlet oxygen upon light irradiation, making them potentially useful in PDT for cancer treatment. []

Q9: What is the thermal stability of phthalocyanines derived from this compound?

A9: Phthalocyanines derived from this compound generally exhibit high thermal stability, with some derivatives showing minimal weight loss even at temperatures exceeding 500°C. This thermal robustness makes them suitable for applications requiring high-temperature resistance. [, , ]

Q10: How does the introduction of different substituents affect the properties of phthalocyanines derived from this compound?

A10: The nature of substituents introduced onto the phthalocyanine ring significantly influences its properties. For example, electron-donating groups can enhance solubility and influence the electronic properties, while bulky substituents can impact aggregation behavior and self-assembly. [, , ]

Q11: Are there any studies on the electrochemical properties of this compound-derived phthalocyanines?

A11: Yes, numerous studies have investigated the electrochemical properties of these phthalocyanines. Cyclic voltammetry (CV) experiments reveal their redox behavior, providing insights into their electron transfer capabilities and potential applications in electrocatalysis and sensing. [, ]

Q12: What about the dielectric properties of these phthalocyanines? Are there any applications in electronic devices?

A12: The dielectric properties of this compound-derived phthalocyanines, particularly their dielectric constant and dielectric loss, are crucial for applications in electronic devices. Researchers have explored their potential as gate dielectric materials in metal-insulator-semiconductor (MIS) devices. Studies on their interface properties with different substrates, like silicon, provide valuable information for device fabrication. [, ]

Q13: Is there any information available on the safety and toxicity of this compound and its derivatives?

A13: While detailed toxicological data might be limited for this compound itself, it's essential to handle it with caution as with any chemical reagent. Appropriate safety measures should be taken during synthesis and handling. Toxicity and environmental impact assessments are crucial aspects to consider during the development of phthalocyanine-based materials for various applications. [, ]

Q14: What about the environmental impact of these phthalocyanines? Are there any strategies for their degradation or recycling?

A14: Research on the environmental impact and degradation pathways of phthalocyanines is an active area of study. Exploring biodegradable alternatives and developing efficient recycling strategies for these compounds are essential steps towards sustainable materials development. []

Q15: What are some of the emerging research areas related to this compound and its derivatives?

A15: Several exciting research avenues are emerging in this field, including:

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.